molecular formula C8H3F3IN B8053671 3-Iodo-2-(trifluoromethyl)benzonitrile

3-Iodo-2-(trifluoromethyl)benzonitrile

Cat. No.: B8053671
M. Wt: 297.02 g/mol
InChI Key: FRJIXLCEWGAOLC-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethyl)benzonitrile is a halogenated aromatic compound featuring an iodine substituent at the meta position (C3) and a trifluoromethyl (-CF₃) group at the ortho position (C2) relative to the nitrile (-CN) moiety. Halogenated benzonitriles are often utilized as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the favorable leaving-group properties of iodine .

Properties

IUPAC Name

3-iodo-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3IN/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJIXLCEWGAOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(trifluoromethyl)benzonitrile typically involves the introduction of the iodine and trifluoromethyl groups onto a benzonitrile core. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-(trifluoromethyl)benzonitrile.

    Iodination: The introduction of the iodine atom is achieved through an electrophilic iodination reaction. This can be done using iodine (I₂) and a suitable oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 3-Iodo-2-(trifluoromethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2-(trifluoromethyl)benzonitrile.

Scientific Research Applications

3-Iodo-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-Iodo-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Isomers and Substituent Effects

The position of substituents significantly impacts reactivity and physicochemical properties. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Properties/Applications Source
4-Iodo-2-(trifluoromethyl)benzonitrile Iodo (C4), -CF₃ (C2), -CN (C1) C₈H₃F₃IN 297.02 High purity (97%); used in synthesis
4-Iodo-3-(trifluoromethyl)benzonitrile Iodo (C4), -CF₃ (C3), -CN (C1) C₈H₃F₃IN 297.02 Isomeric impurity control in APIs*
4-Amino-2-(trifluoromethyl)benzonitrile Amino (C4), -CF₃ (C2), -CN (C1) C₈H₅F₃N₂ 186.13 Impurity in bicalutamide (≤0.1%)
3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile Complex chloro-CF₃-aminomethyl C₁₅H₁₀ClF₃N₂ 310.70 Pharmacological intermediate

*APIs: Active Pharmaceutical Ingredients

Key Observations :

  • Iodo Position : The 3-iodo isomer (target compound) may exhibit distinct steric and electronic effects compared to the 4-iodo analogs. For example, the meta-iodo group could alter regioselectivity in coupling reactions due to reduced resonance stabilization compared to para-substituted derivatives .
  • Molecular Weight: Iodo-substituted derivatives (MW ~297) are heavier than amino or chloro analogs (MW 186–310), influencing solubility and crystallinity .

Pharmaceutical Relevance

  • Intermediate Potential: The 3-iodo isomer’s structure suggests utility in designing kinase inhibitors or PET radiotracers, analogous to chloro- and trifluoroethylamino derivatives .

Biological Activity

3-Iodo-2-(trifluoromethyl)benzonitrile is an organic compound characterized by a complex structure that includes an iodine atom, a trifluoromethyl group, and a nitrile group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C8H3F3IN
  • Molecular Weight : Approximately 297.02 g/mol
  • Structure : The presence of the trifluoromethyl group enhances lipophilicity, influencing the compound's interactions with biological membranes and targets.

The specific mode of action for 3-Iodo-2-(trifluoromethyl)benzonitrile remains largely unexplored. However, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. This interaction can lead to either inhibition or activation of these enzymes, affecting metabolic pathways significantly.

Cellular Effects

Research indicates that this compound can modulate cellular functions by altering signaling pathways, gene expression, and metabolic processes. It has been shown to influence the activity of kinases and phosphatases, which are vital for cellular responses to external stimuli.

Interaction with Biological Targets

The binding of 3-Iodo-2-(trifluoromethyl)benzonitrile to specific biomolecules can lead to significant biochemical changes. For instance:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
  • Gene Expression : The compound has been implicated in the down-regulation of genes associated with cancer progression in various cell lines .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds structurally similar to 3-Iodo-2-(trifluoromethyl)benzonitrile. Notably, compounds with trifluoromethyl substitutions have demonstrated enhanced antibacterial and anticancer properties.

Anticancer Activity

In studies involving human cancer cell lines, derivatives of similar structures showed promising results:

  • IC50 Values : Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, indicating potent anticancer activity .
  • Mechanisms : Molecular docking studies revealed potential interactions with key proteins involved in cancer cell proliferation and survival.

Antibacterial Activity

Trifluoromethyl-containing compounds have also been shown to possess antibacterial properties. For example:

  • Minimum inhibitory concentrations (MICs) were determined against various bacterial strains, revealing effective antibacterial activity comparable to established antibiotics .

Case Studies

  • Study on Anticancer Activity : A series of urea derivatives containing trifluoromethyl groups were synthesized and tested against multiple cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics .
  • Antibacterial Investigations : Another study focused on the antibacterial properties of similar compounds against E. coli and C. albicans. The results highlighted the effectiveness of trifluoromethyl substitutions in enhancing antibacterial potency .

Summary Table of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticancerUrea derivatives with trifluoromethylIC50 values lower than Doxorubicin
AntibacterialTrifluoromethyl-substituted compoundsEffective against E. coli and C. albicans

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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